N-(4-Methoxybenzyl)pyridine-3-methaneimine
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Overview
Description
N-(4-Methoxybenzyl)pyridine-3-methaneimine is a chemical compound with the molecular formula C14H14N2O. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)pyridine-3-methaneimine typically involves the reaction of 4-methoxybenzylamine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)pyridine-3-methaneimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amine derivative.
Scientific Research Applications
N-(4-Methoxybenzyl)pyridine-3-methaneimine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for studies in cell biology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its cytotoxic effects on cancer cells.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-Methoxybenzyl)pyridine-3-methaneimine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell growth or modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazone: Similar in structure but contains a thiosemicarbazone group.
N-(4-Methoxybenzyl)pyridine-3-carboxamide: Contains a carboxamide group instead of an imine.
Uniqueness
N-(4-Methoxybenzyl)pyridine-3-methaneimine is unique due to its specific imine structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFUIGXUYAKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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